An In-depth Technical Guide to the Physical and Chemical Properties of Alloaromadendrene
An In-depth Technical Guide to the Physical and Chemical Properties of Alloaromadendrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alloaromadendrene, a naturally occurring sesquiterpene hydrocarbon, is a subject of growing interest within the scientific community due to its potential therapeutic properties, including antioxidant and lifespan-extending effects. This technical guide provides a comprehensive overview of the physical and chemical properties of Alloaromadendrene, detailed experimental protocols for their determination, and an exploration of its known biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Chemical and Physical Properties
Alloaromadendrene is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of approximately 204.35 g/mol .[1][2][3][4][5][6][7] It is a colorless liquid with a characteristic woody odor.[8] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Alloaromadendrene
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₄ | [1][3][4][5] |
| Molecular Weight | 204.35 g/mol | [1][2][3][4][6][7][9] |
| CAS Number | 25246-27-9 | [1][3][4][7] |
| Appearance | Colorless Liquid | [5] |
| Odor | Woody | [8] |
| Boiling Point | 257.00 to 258.00 °C @ 760.00 mm Hg121.00 °C @ 10.00 mm Hg265-267 °C (lit.) | [4][8][9][10][11][12] |
| Density | 0.923 g/mL at 20 °C | [4][8][11][12] |
| Specific Gravity | 0.92300 @ 20.00 °C | [10] |
| Refractive Index | 1.50100 @ 20.00 °Cn20/D 1.501 | [8][10][12] |
| Flash Point | 248.00 °F (120.00 °C) - closed cup | [3][8][10][12] |
| Optical Rotation | [α]20/D −33±1°, neat | [12] |
| Solubility | Soluble in alcohol.Water: 0.07057 mg/L @ 25 °C (estimated) | [10] |
| Vapor Pressure | 0.023000 mmHg @ 25.00 °C (estimated) | [10] |
| LogP | 6.427 (estimated) | [8] |
Spectral Data
The structural elucidation of Alloaromadendrene is supported by various spectroscopic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Key Spectral Data for Alloaromadendrene
| Spectroscopic Data | Description | Reference(s) |
| GC-MS | Kovats Retention Index (Standard non-polar): 1439, 1455. The mass spectrum shows characteristic fragmentation patterns for sesquiterpenes. | [9] |
| ¹H-NMR | Spectral data available from various databases. | [4] |
| ¹³C-NMR | Spectral data available from various databases. | [4][9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the determination of Alloaromadendrene's properties.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify Alloaromadendrene in a sample, typically an essential oil.
Methodology:
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used for sesquiterpene analysis.[13]
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3-5 °C/min).
-
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas at a constant flow rate.[12]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan a mass range appropriate for sesquiterpenes (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify Alloaromadendrene by comparing its mass spectrum and retention index with reference data from spectral libraries (e.g., NIST, Wiley).
-
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the boiling point of a liquid sample of Alloaromadendrene at atmospheric pressure.
Methodology:
-
Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.
-
Procedure:
-
Fill the Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Place a small amount of the Alloaromadendrene sample into the small test tube.
-
Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the sample.
-
Attach the test tube to the thermometer and place the assembly in the Thiele tube.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[14]
-
Optical Rotation Measurement
Objective: To measure the specific rotation of Alloaromadendrene, which is an indicator of its chirality.
Methodology:
-
Instrumentation: A polarimeter.
-
Sample Preparation: As Alloaromadendrene is a liquid, it can be measured neat (undiluted).
-
Procedure:
-
Calibrate the polarimeter by taking a reading with an empty sample tube.
-
Fill the polarimeter sample tube with the neat Alloaromadendrene sample, ensuring there are no air bubbles.
-
Place the sample tube in the polarimeter and measure the observed rotation (α) at a specific temperature (e.g., 20 °C) and wavelength (typically the sodium D-line at 589 nm).[11][15][16]
-
The specific rotation [α] is calculated using the formula: [α] = α / (l * d) where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
d is the density of the liquid in g/mL.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed chemical structure of Alloaromadendrene.
Methodology:
-
Sample Preparation: Dissolve a small amount of purified Alloaromadendrene in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, coupling constants, and integration of all proton signals.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the carbon skeleton.[17][18][19]
-
-
-
Structure Elucidation: The combined interpretation of these NMR spectra allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the molecular structure of Alloaromadendrene.
Biological Activity and Signaling Pathway
Alloaromadendrene has been shown to possess significant antioxidant properties and has been observed to extend the lifespan of the model organism Caenorhabditis elegans.[1][9] Mechanistic studies have revealed that these effects are mediated through the DAF-16 signaling pathway.[9]
The DAF-16/FOXO transcription factor is a key regulator of longevity, stress resistance, and metabolism in C. elegans.[1][3] Under conditions of oxidative stress, Alloaromadendrene is proposed to promote the translocation of DAF-16 from the cytoplasm to the nucleus. In the nucleus, DAF-16 activates the transcription of downstream target genes involved in stress resistance and longevity. This pathway is negatively regulated by the insulin/IGF-1 signaling (IIS) pathway.
Caption: Alloaromadendrene's antioxidant effect via the DAF-16 pathway.
Conclusion
Alloaromadendrene is a sesquiterpene with well-defined physical and chemical properties. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this compound. The emerging understanding of its biological activity, particularly its influence on the DAF-16 signaling pathway, highlights its potential as a lead compound in the development of novel therapeutics for age-related diseases and conditions associated with oxidative stress. Further research into its mechanism of action and preclinical studies are warranted to fully explore its therapeutic potential.
References
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